5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol is a derivative of cholesterol, specifically an oxysterol. It is characterized by the presence of an epoxy group at the 5,6 position and a hydroxyl group at the 3 position. This compound is of significant interest due to its biological activities and its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol typically involves the epoxidation of cholesterol. One common method is the reaction of cholesterol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at room temperature and results in the formation of the epoxy group at the 5,6 position .
Industrial Production Methods
the principles of organic synthesis and purification, such as recrystallization and chromatography, are employed to obtain the compound in pure form .
Chemical Reactions Analysis
Types of Reactions
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol undergoes several types of chemical reactions, including:
Hydrolysis: The epoxy group can be hydrolyzed to form diols.
Oxidation: The hydroxyl group at the 3 position can be oxidized to form ketones.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acids.
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Hydrolysis: Results in the formation of 5alpha-cholestane-3beta,5alpha,6beta-triol.
Oxidation: Produces 5,6alpha-epoxy-5alpha-cholestan-3-one.
Reduction: Leads to the formation of various reduced derivatives.
Scientific Research Applications
5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in cholesterol metabolism and its anti-cancer properties.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control
Mechanism of Action
The mechanism of action of 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol involves its interaction with cellular membranes and enzymes. It is known to be a substrate for cholesterol-5,6-oxide hydrolase, which converts it into 5alpha-cholestane-3beta,5alpha,6beta-triol. This conversion plays a role in cholesterol metabolism and the regulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol is derived.
5,6beta-epoxy-5beta-Cholestan-3alpha-ol: Another epoxide derivative of cholesterol.
5alpha-cholestane-3beta,5alpha,6beta-triol: A hydrolysis product of this compound
Uniqueness
This compound is unique due to its specific epoxide and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in cholesterol metabolism and its potential therapeutic applications further highlight its significance .
Properties
CAS No. |
2953-38-0 |
---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1S,2R,5R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1 |
InChI Key |
PRYIJAGAEJZDBO-KELODZKNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@H](C5)O)C)O4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.